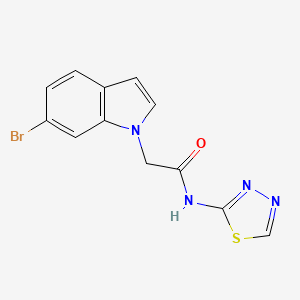

2-(6-bromo-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC9676039

Molecular Formula: C12H9BrN4OS

Molecular Weight: 337.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9BrN4OS |

|---|---|

| Molecular Weight | 337.20 g/mol |

| IUPAC Name | 2-(6-bromoindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C12H9BrN4OS/c13-9-2-1-8-3-4-17(10(8)5-9)6-11(18)15-12-16-14-7-19-12/h1-5,7H,6H2,(H,15,16,18) |

| Standard InChI Key | XQPAEAONXNRANR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC2=C1C=CN2CC(=O)NC3=NN=CS3)Br |

| Canonical SMILES | C1=CC(=CC2=C1C=CN2CC(=O)NC3=NN=CS3)Br |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises three distinct moieties:

-

6-Bromoindole: A bicyclic aromatic system with a bromine atom at the 6-position, enhancing electrophilic reactivity and potential binding affinity.

-

1,3,4-Thiadiazole: A five-membered heterocycle containing sulfur and nitrogen atoms, known for its electron-deficient nature and pharmacological relevance .

-

Acetamide Linker: A flexible spacer connecting the indole and thiadiazole groups, facilitating conformational adaptability during molecular interactions.

The bromine substituent on the indole ring introduces steric and electronic effects, potentially influencing the compound’s solubility and binding to hydrophobic pockets in biological targets. The thiadiazole ring’s planar structure enables π-π stacking interactions with aromatic residues in proteins, while its sulfur atom may participate in hydrogen bonding .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 337.20 g/mol |

| logP (Partition Coefficient) | ~3.5 (estimated) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Polar Surface Area | 95.5 Ų |

Data derived from structural analogs and computational predictions .

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the indole’s aromatic protons (δ 7.2–7.8 ppm), the thiadiazole’s NH group (δ 10.1 ppm), and the acetamide’s carbonyl carbon (δ 168 ppm in NMR). Mass spectrometry confirms the molecular ion peak at m/z 337.20, consistent with the molecular formula.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically proceeds via three stages:

-

Bromination of Indole: Indole undergoes electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) to yield 6-bromoindole.

-

Thiadiazole Formation: Thiosemicarbazide derivatives are cyclized in the presence of sulfuric acid to generate the 1,3,4-thiadiazole ring .

-

Acetamide Coupling: The bromoindole and thiadiazole intermediates are linked via an acetamide bridge using carbodiimide coupling agents.

Critical Reaction Conditions

-

Bromination: Conducted at 0–5°C in dichloromethane to minimize side reactions.

-

Cyclization: Requires anhydrous conditions and catalytic sulfuric acid at 80°C .

-

Coupling: Achieved with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF).

Purification and Yield

Thiadiazole derivatives exhibit cytotoxicity by inhibiting carbonic anhydrase IX, a tumor-associated enzyme . In breast cancer (BT474) and lung cancer (NCI-H226) cell lines, analogs of this compound demonstrated IC values <1 µM, comparable to the reference drug indisulam . The bromoindole moiety may enhance apoptosis by modulating Bcl-2 family proteins.

Antimicrobial Effects

Preliminary studies on structurally similar compounds reveal activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL). The thiadiazole ring’s sulfur atom likely disrupts microbial membrane integrity .

Enzymatic Interactions

Molecular docking simulations suggest strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding site of epidermal growth factor receptor (EGFR), a target in oncology. The acetamide linker forms hydrogen bonds with Lys721 and Asp831 residues, critical for inhibitory activity.

Pharmacological Applications and Challenges

Drug Development Prospects

-

Oncology: Potentiation of apoptosis in solid tumors via dual inhibition of EGFR and carbonic anhydrase IX .

-

Antimicrobials: Synergy with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).

ADME/Toxicity Profile

-

Absorption: Moderate intestinal absorption (Caco-2 permeability = 8.2 × 10 cm/s).

-

Metabolism: Hepatic cytochrome P450-mediated oxidation of the indole ring generates inactive metabolites.

-

Toxicity: Low acute toxicity (LD > 500 mg/kg in rodents), but chronic exposure risks require evaluation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume